2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups, including a methyl group, a phenyl group, a propyl group, and a piperazine ring with a 2-methylallyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-phenyl-5-propyl-1H-pyrazole-4-carbaldehyde and guanidine in the presence of a base can yield the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps, such as alkylation and substitution reactions, introduce the methyl, phenyl, propyl, and piperazine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups, such as carbonyl groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine would depend on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The piperazine ring and other functional groups could facilitate binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
Indole Derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and heterocyclic structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5/c1-5-9-21-16-22(28-14-12-27(13-15-28)17-18(2)3)29-24(25-21)23(19(4)26-29)20-10-7-6-8-11-20/h6-8,10-11,16H,2,5,9,12-15,17H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBSKIQFIVDGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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